molecular formula C18H34O2 B1585473 Heptyl undecylenate CAS No. 68141-27-5

Heptyl undecylenate

Cat. No. B1585473
CAS RN: 68141-27-5
M. Wt: 282.5 g/mol
InChI Key: NLMOQNHZOQGLSZ-UHFFFAOYSA-N
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Description

Heptyl Undecylenate is an alkyl ester derived from castor oil . It is a natural skin care ingredient that helps hydrate the skin, prevent moisture loss, and improve the feel of formulas by reducing the likelihood of a greasy after-feel . As a lightweight emollient, it provides a protective “shield” on the skin, trapping moisture to further prevent trans epidermal water loss (TEWL) and hydrate . It is often used as an alternative to mineral oil .


Synthesis Analysis

Heptyl Undecylenate is a 100% natural non-palm emollient . It is designed to be a natural alternative to synthetic fluids such as cyclomethicone and mineral oils . It can be combined with natural oils to reduce their greasiness .


Molecular Structure Analysis

The molecular formula of Heptyl Undecylenate is C18H34O2 . Its average mass is 282.461 Da and its monoisotopic mass is 282.255890 Da .


Chemical Reactions Analysis

Heptyl Undecylenate is used in a wide variety of formulations . It can replace cyclomethicone and mineral oils, reduce the greasiness of other materials, spread fast, and solubilize organic UV filters .


Physical And Chemical Properties Analysis

Heptyl Undecylenate is an extremely light and dry emollient . It is widely compliant and applicable to a wide variety of formulations . It can replace cyclomethicone and mineral oils, reduce the greasiness of other materials, spread fast, and solubilize organic UV filters .

Future Directions

Heptyl Undecylenate is a promising ingredient in the field of personal care and cosmetics. It is a natural alternative to synthetic fluids such as cyclomethicone and mineral oils . It is expected to be used more widely in the future due to its beneficial properties and natural origin .

properties

IUPAC Name

heptyl undec-10-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-3-5-7-9-10-11-12-14-16-18(19)20-17-15-13-8-6-4-2/h3H,1,4-17H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMOQNHZOQGLSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(=O)CCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9071189
Record name Heptyl 10-undecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9071189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptyl undecylenate

CAS RN

68141-27-5
Record name Heptyl 10-undecenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68141-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptyl undecylenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068141275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Undecenoic acid, heptyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Heptyl 10-undecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9071189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptyl undec-10-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.062.572
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Record name HEPTYL UNDECYLENATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W77QUB6GXO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
A Huynh, AG Garcia, LK Young… - … Journal of Cosmetic …, 2021 - Wiley Online Library
… In each group, one emulsion contained a light emollient, heptyl undecylenate, while the other emulsion contained both a light and a heavy emollient (heptyl undecylenate and olive oil). …
Number of citations: 14 onlinelibrary.wiley.com
R Reyes, MS Abou-Dahech, NG Nguyen… - International Journal of …, 2023 - Elsevier
… FFE was used to select the emollient (ie, heptyl undecylenate), humectant (ie, propanediol), and chemical penetration enhancers (ie, ethoxydiglycol and dimethyl isosorbide). Keeping …
Number of citations: 1 www.sciencedirect.com
M CHANDLER, T O'LENICK - Household and Personal care …, 2019 - researchgate.net
PPG free surfactant, Emollient, Oil phase, Lauryl PEG 8 dimethicone, Lauryl TMP dimethicone, IPCE 2018. could lead to fewer limitations and possible innovative applications for these …
Number of citations: 1 www.researchgate.net
M Abou-Dahech, A Schaefer… - Journal of Cosmetic …, 2020 - search.ebscohost.com
… Some solvents, such as Olea europaea (olive) oil, shea butter ethyl esters, heptyl undecylenate, and diisopropyl adipate contained ester bonds but did not possess aromatic moieties or …
Number of citations: 2 search.ebscohost.com
T Ferreira, A Loureiro, J Noro, A Cavaco-Paulo… - Polymers, 2023 - mdpi.com
… weight balance [13], and representative examples are trimethylolpropane tricaprate, neopentyl glycol diheptanoate, cetyl ethylhexanoate, ethylhexyl isononanoate, heptyl undecylenate …
Number of citations: 9 www.mdpi.com
A Huynh, MS Abou-Dahech, CM Reddy, GW O'Neil… - Cosmetics, 2019 - mdpi.com
… All control formulas contained the same emollient, ie, heptyl undecylenate, which is a good … Heptyl undecylenate was a good solvent for the three other UV filters, but not for octocrylene…
Number of citations: 9 www.mdpi.com
MJ Vanaman Wilson, J Bolton… - Journal of cosmetic …, 2017 - Wiley Online Library
Background A topical healing system containing a combination of active ingredients including a tripeptide and hexapeptide (TriHex Technology™) has been found to stimulate …
Number of citations: 22 onlinelibrary.wiley.com
G ROVEDA, A FORZINA, G VECCHI, V NOBILE… - 2021 - researchgate.net
BACKGROUND: Skin dryness is an effect of ageing and of environmental stress, leading to alterations of the barrier properties of the skin. The aim of this study was to evaluate the …
Number of citations: 2 www.researchgate.net
MM Fiume, BA Heldreth, WF Bergfeld… - … journal of toxicology, 2015 - journals.sagepub.com
… Heptyl undecylenate/68141-27-5 The organic compound that conforms to the formula. The ester obtained from the reaction of heptyl alcohol with 10-undecenoic acid. Skin-cond agent—…
Number of citations: 27 journals.sagepub.com
MD Belsito, RA Hill, CD Klaassen, DC Liebler… - cir-safety.org
The CIR Expert Panel assessed the safety of 237 alkyl esters for use in cosmetics, concluding that these ingredients are safe in cosmetic formulations in the present practices of use and …
Number of citations: 2 www.cir-safety.org

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